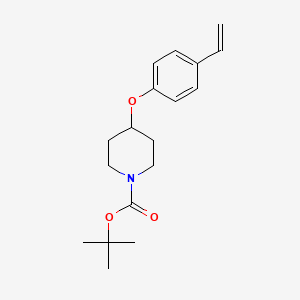

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

Description

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperidine ring substituted with a vinyl-phenoxy group and a tert-butyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-vinylphenol with piperidine-1-carboxylic acid tert-butyl ester. The reaction is usually carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating its nucleophilic attack on the piperidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

Substitution: Electrophiles like bromine or nitronium ions for aromatic substitution.

Major Products

Oxidation: Epoxides or diols.

Reduction: Ethyl-substituted derivatives.

Substitution: Brominated or nitrated phenoxy derivatives.

Applications De Recherche Scientifique

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as VPP, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into the applications of VPP in several fields, including medicinal chemistry, polymer science, and materials engineering.

Drug Development

VPP has been explored as a potential intermediate in the synthesis of various pharmaceuticals. Its ability to participate in polymerization reactions allows for the creation of drug delivery systems that can enhance bioavailability and target specific tissues. For instance, studies have indicated that derivatives of VPP exhibit promising activity against certain cancer cell lines, suggesting its potential role as an anticancer agent.

Antiviral Activity

Research has shown that compounds similar to VPP possess antiviral properties. For example, studies have demonstrated that piperidine derivatives can inhibit viral replication, making them candidates for further investigation in antiviral drug development. The vinyl group in VPP may enhance these properties by facilitating interactions with viral proteins.

Synthesis of Functional Polymers

VPP can be utilized as a monomer in the synthesis of functional polymers through radical polymerization techniques. The vinyl group allows for easy incorporation into polymer chains, leading to materials with tailored properties for specific applications such as coatings, adhesives, and biomedical devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of VPP derivatives. The results indicated that certain modifications to the VPP structure enhanced cytotoxicity against breast cancer cell lines. The study concluded that these derivatives could serve as lead compounds for further development.

Case Study 2: Polymer Development

In a research article featured in Polymer Chemistry, researchers synthesized a series of copolymers incorporating VPP. These copolymers exhibited improved mechanical properties and thermal stability compared to traditional polymers. The study highlighted the potential for these materials in high-performance applications.

Mécanisme D'action

The mechanism of action for 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester largely depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, potentially binding to enzymes or receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in materials science applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Vinyl-phenoxy)-ethanol: Similar structure but with an ethanol group instead of a piperidine carboxylic acid tert-butyl ester.

4-(4-Vinyl-phenoxy)-acetic acid: Contains an acetic acid group instead of a piperidine carboxylic acid tert-butyl ester.

Uniqueness

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its vinyl-phenoxy group and the piperidine carboxylic acid tert-butyl ester

Activité Biologique

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C19H25NO3

- Molecular Weight : 315.41 g/mol

- CAS Number : 1146080-20-7

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. It has been studied for its effects on neurotransmitter systems and enzyme inhibition.

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

Research indicates that compounds structurally related to 4-(4-Vinyl-phenoxy)-piperidine derivatives can act as inhibitors of GSK-3β. This enzyme plays a crucial role in several signaling pathways, including those involved in mood regulation and neuroprotection. Inhibition of GSK-3β has been linked to potential treatments for mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, certain piperidine-based esters have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations . Although specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of piperidine derivatives, compounds similar to 4-(4-Vinyl-phenoxy)-piperidine exhibited significant attenuation of hyperactivity in animal models induced by psychostimulants. The administration of these compounds resulted in improved behavioral outcomes and reduced locomotor activity, suggesting potential applications in treating bipolar disorder and other mood-related conditions .

Case Study 2: Antimicrobial Efficacy

A related study assessed the antimicrobial activity of various piperidine derivatives. The results demonstrated that certain compounds showed bactericidal properties against resistant strains of bacteria, indicating that modifications to the piperidine structure could enhance their therapeutic potential against infections caused by drug-resistant pathogens .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H25NO3 |

| Molecular Weight | 315.41 g/mol |

| CAS Number | 1146080-20-7 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| GSK-3β Inhibition | Yes |

Propriétés

IUPAC Name |

tert-butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-5-14-6-8-15(9-7-14)21-16-10-12-19(13-11-16)17(20)22-18(2,3)4/h5-9,16H,1,10-13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNWHAWRYMDXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671346 | |

| Record name | tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-20-7 | |

| Record name | tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.